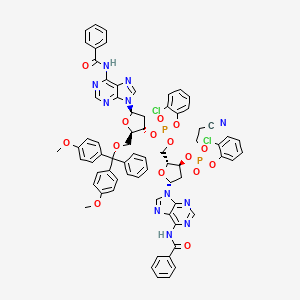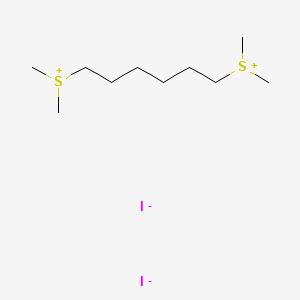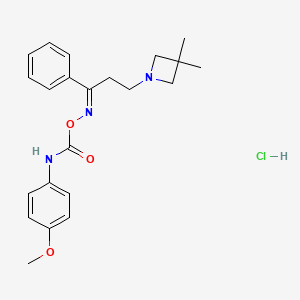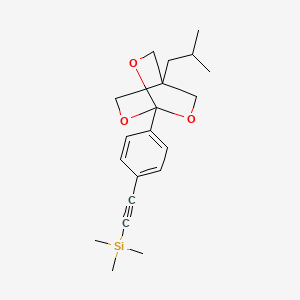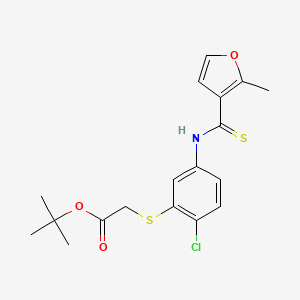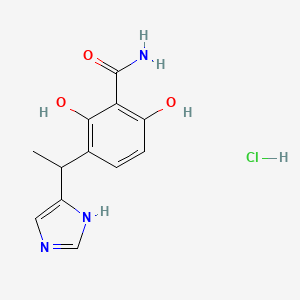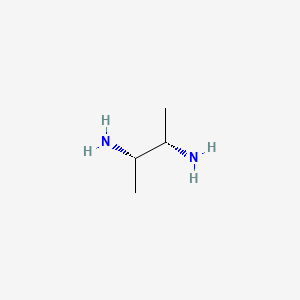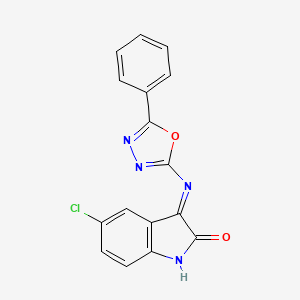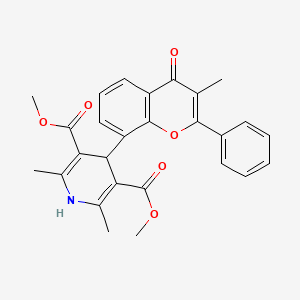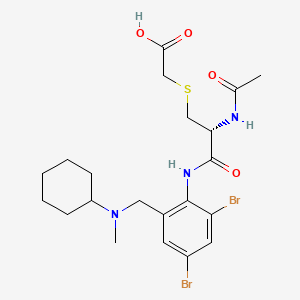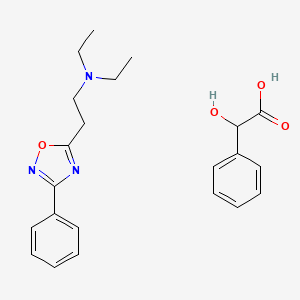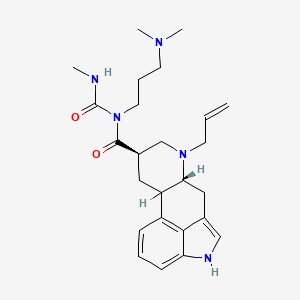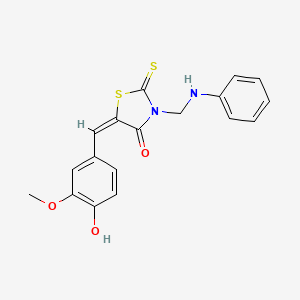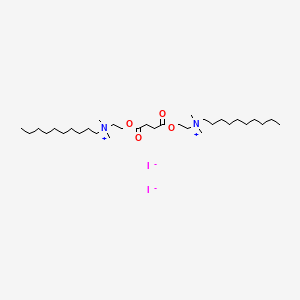
1-Decanaminium, N,N'-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide is a quaternary ammonium compound. This compound is characterized by its unique structure, which includes a decyl chain and a dioxobutanediyl bis(oxy) linkage. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide typically involves the following steps:
Synthesis of the Intermediate: The initial step involves the preparation of the intermediate compound, which includes the formation of the dioxobutanediyl bis(oxy) linkage.
Quaternization Reaction: The intermediate is then subjected to a quaternization reaction with decylamine and dimethylamine in the presence of a suitable solvent and catalyst. This step results in the formation of the quaternary ammonium compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure efficient and cost-effective production.
化学反应分析
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents, due to its surface-active properties.
作用机制
The mechanism of action of 1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound’s quaternary ammonium structure allows it to interact with cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects, making it useful in various applications.
相似化合物的比较
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide can be compared with other similar quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used in various industrial and research applications.
Dodecyltrimethylammonium Chloride: Known for its surfactant properties and used in formulations of detergents and cleaning agents.
The uniqueness of 1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide lies in its specific structure and the presence of the dioxobutanediyl bis(oxy) linkage, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
95521-19-0 |
|---|---|
分子式 |
C32H66I2N2O4 |
分子量 |
796.7 g/mol |
IUPAC 名称 |
decyl-[2-[4-[2-[decyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C32H66N2O4.2HI/c1-7-9-11-13-15-17-19-21-25-33(3,4)27-29-37-31(35)23-24-32(36)38-30-28-34(5,6)26-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
ATDXQTSGDIAEFV-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCCCCCCCCC.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



